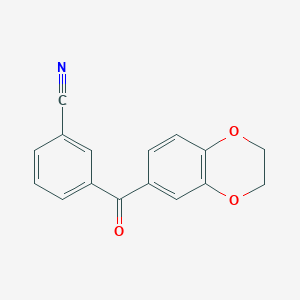![molecular formula C12H11N3O4S B11461200 2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone](/img/structure/B11461200.png)
2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-ETHYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]-1-(4-NITROPHENYL)ETHAN-1-ONE is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-ETHYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]-1-(4-NITROPHENYL)ETHAN-1-ONE typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-[(5-ETHYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]-1-(4-NITROPHENYL)ETHAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted oxadiazoles depending on the nucleophile used.
Scientific Research Applications
2-[(5-ETHYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]-1-(4-NITROPHENYL)ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: Oxadiazoles are known for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Materials Science: The compound can be used in the development of fluorescent dyes, OLEDs, and sensors.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-[(5-ETHYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]-1-(4-NITROPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. For instance, oxadiazoles have been recognized as selective inhibitors of human carbonic anhydrase isoforms, which are related to cancer therapy . The compound may also act as an antimicrobial agent by disrupting bacterial cell wall synthesis or interfering with essential enzymes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Known for its antimicrobial and anticancer properties.
1,3,4-Oxadiazole: Exhibits similar pharmacological activities but differs in the position of the nitrogen atoms in the ring.
Uniqueness
2-[(5-ETHYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]-1-(4-NITROPHENYL)ETHAN-1-ONE is unique due to the presence of both the oxadiazole ring and the nitrophenyl group, which may contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a pharmacophore in drug design and development .
Properties
Molecular Formula |
C12H11N3O4S |
|---|---|
Molecular Weight |
293.30 g/mol |
IUPAC Name |
2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C12H11N3O4S/c1-2-11-13-14-12(19-11)20-7-10(16)8-3-5-9(6-4-8)15(17)18/h3-6H,2,7H2,1H3 |
InChI Key |
DIBWKHDMBHCUQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(O1)SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Fluorophenyl)-3-{[1-(phenylsulfonyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione](/img/structure/B11461126.png)
![8-benzyl-6-[(3-hydroxypropyl)amino]-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11461132.png)

![N-{[5-({2-[5-(4-Methoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11461143.png)
![3-(4-methoxyphenyl)-2,8,8-trimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11461148.png)
![2-fluoro-N-[4-hydroxy-3-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11461158.png)
![N-(3-ethoxypropyl)-2-(4-methylphenyl)-2-[(thiophen-2-ylacetyl)amino]acetamide](/img/structure/B11461166.png)
![1-[7-(4-Tert-butylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-(3,4-dichlorophenyl)urea](/img/structure/B11461170.png)
![N,N-diethyl-3-methoxy-4-[(2-oxo-1,2-dihydroquinolin-4-yl)methoxy]benzamide](/img/structure/B11461174.png)
![N-(5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B11461176.png)
![(2E)-3-[3-ethoxy-4-(propan-2-yloxy)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B11461181.png)
![2-hydroxy-N-{2-[(2-methylphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11461198.png)
![3-Phenyl-3-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B11461201.png)
![3-[3-(2,5-Difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole](/img/structure/B11461203.png)
